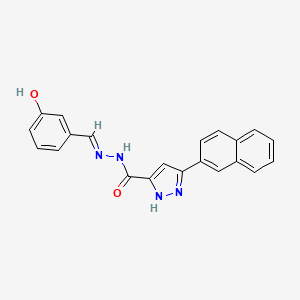![molecular formula C19H18N2OS B5551103 3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)
3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinone derivatives represent a versatile class of compounds in the field of medicinal chemistry due to their broad spectrum of biological activities. Although the specific compound 3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has not been directly mentioned in available literature, quinazolinones, in general, are known for their potential in various therapeutic areas.
Synthesis Analysis
The synthesis of quinazolinones can be accomplished through various methods, including the cyclization of anthranilamide derivatives with different reagents under catalyzed conditions. For instance, one-pot synthesis methods involving catalysis by p-toluenesulfonic acid followed by oxidative dehydrogenation have been highlighted as efficient pathways to synthesize 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes (Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of quinazolinones can be elucidated using various spectroscopic techniques, including MS, 1H NMR, FT-IR, and 13C NMR, along with single-crystal X-ray diffraction. Density Functional Theory (DFT) studies further support the optimization of the molecular structure, providing insights into the electronic properties and stability of these compounds (Yao et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
One-Pot Synthesis Method : A method has been developed for the synthesis of various 4(3H)-quinazolinones, including derivatives like 3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone. This process involves cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation using phenyliodine diacetate. This method highlights the first synthesis of quinazolinones with an N-alkoxy substituent and emphasizes mild reaction conditions (Cheng et al., 2013).
Ionic Liquid Mediated Synthesis : An environmentally friendly two-step synthesis process using ionic liquids has been developed. This method produces 5H-thiazolo[2,3-b]quinazolin-5-one derivatives, highlighting a novel approach for synthesizing quinazolinone derivatives (Yadav et al., 2013).
Biological and Medicinal Applications
Antimycobacterial Properties : Research has identified certain quinazolinone derivatives, like 2-((3,5-dinitrobenzyl)thio)quinazolinones, as potent antimycobacterial agents. These compounds are activated by deazaflavin-dependent nitroreductase and show promise against Mycobacterium tuberculosis (Jian et al., 2020).
Cytostatic Activity in Cancer Cells : Quinazolinone-containing derivatives isolated from the fungus Neosartorya pseudofischeri have shown cytostatic activity in human cancer cells, suggesting potential therapeutic applications in oncology (Eamvijarn et al., 2012).
Anticancer Potential : New series of quinazolinone derivatives have demonstrated significant in vitro cytotoxicity against cancer cell lines, such as HeLa and MDA-MB231, suggesting their potential as anticancer agents (Abuelizz et al., 2017).
Antimicrobial Activities : Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized, displaying good antimicrobial activities. This underscores the potential of quinazolinone derivatives in developing new antimicrobial agents (Yan et al., 2016).
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-5-4-6-14(11-13)12-23-19-20-17-8-3-2-7-16(17)18(22)21(19)15-9-10-15/h2-8,11,15H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFJRMFYRIATJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)


![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)
![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)


![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)
